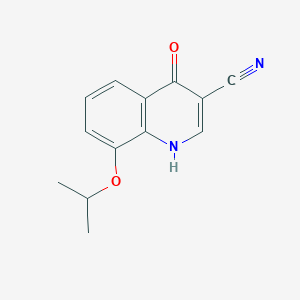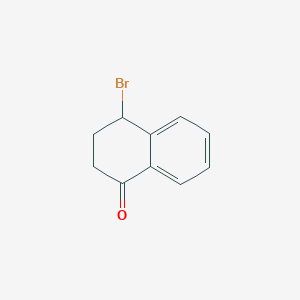
4-Bromo-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, which is partially hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of solvent, temperature, and brominating agent are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalenes, while oxidation and reduction reactions can lead to the formation of quinones or alcohols, respectively.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Bromo-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways or metabolic pathways that are affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a chlorine atom instead of bromine.
3,4-Dihydronaphthalen-1(2H)-one: The parent compound without the bromine substitution.
4-Bromo-1-tetralone: A similar brominated naphthalene derivative.
Uniqueness
4-Bromo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H9BrO |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
4-bromo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
Clave InChI |
DMUOLKSTADAYOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CC=CC=C2C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-((R)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol](/img/structure/B11880119.png)
![5-Chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11880134.png)
![Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11880140.png)

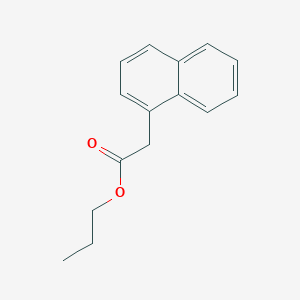
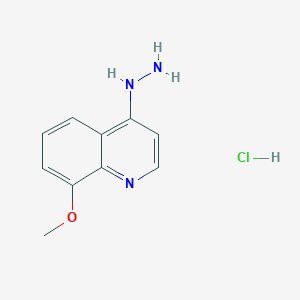

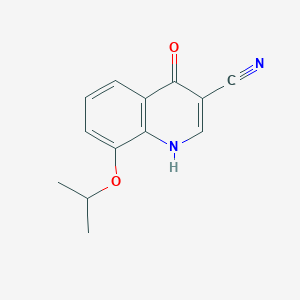

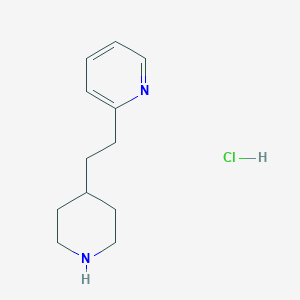
![7-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880191.png)
